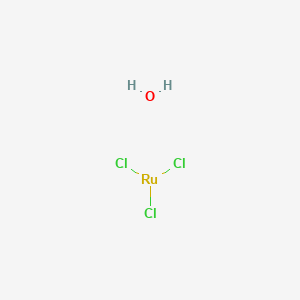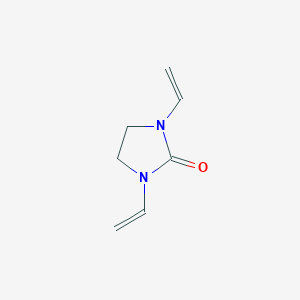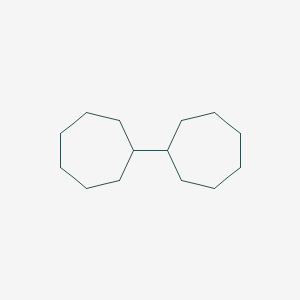
Bicycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicycloheptane is a cyclic hydrocarbon with a seven-membered ring structure that has been the focus of scientific research for several decades. This compound and its derivatives have been studied extensively for their potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In
Applications De Recherche Scientifique
Bicycloheptane and its derivatives have been studied extensively for their potential applications in medicinal chemistry. One of the most promising applications is in the development of new drugs for the treatment of various diseases, including cancer, HIV, and Alzheimer's disease. Bicycloheptane derivatives have been shown to exhibit potent antitumor activity, and several compounds are currently in clinical trials for the treatment of cancer.
In addition to medicinal chemistry, bicycloheptane has also been studied for its potential applications in materials science. The unique structural properties of bicycloheptane make it an attractive candidate for the development of new materials with specific properties, such as high strength and durability.
Mécanisme D'action
The mechanism of action of bicycloheptane and its derivatives is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. For example, some bicycloheptane derivatives have been shown to inhibit the activity of certain kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects
Bicycloheptane and its derivatives have been shown to exhibit a variety of biochemical and physiological effects. For example, some compounds have been shown to induce apoptosis (programmed cell death) in cancer cells, while others have been shown to inhibit the growth and proliferation of HIV-infected cells.
Avantages Et Limitations Des Expériences En Laboratoire
Bicycloheptane and its derivatives have several advantages for use in lab experiments, including their relatively simple synthesis method and their potential for use in a variety of applications. However, there are also several limitations to their use, including their potential toxicity and the need for further research to fully understand their mechanism of action.
Orientations Futures
There are several future directions for research on bicycloheptane and its derivatives. One area of focus is the development of new drugs for the treatment of cancer and other diseases. Another area of focus is the development of new materials with specific properties, such as high strength and durability. Additionally, further research is needed to fully understand the mechanism of action of bicycloheptane and its derivatives, as well as their potential toxicity and limitations for use in lab experiments.
Conclusion
In conclusion, bicycloheptane is a cyclic hydrocarbon with a seven-membered ring structure that has been the focus of scientific research for several decades. Its potential applications in medicinal chemistry, materials science, and organic synthesis make it an attractive candidate for further study. While there are still many unanswered questions about the mechanism of action and potential limitations of bicycloheptane and its derivatives, the future looks promising for this unique compound.
Méthodes De Synthèse
Bicycloheptane can be synthesized through a variety of methods, including cycloaddition reactions and ring-closing reactions. One of the most commonly used methods is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of bicycloheptane, the diene and dienophile are typically cyclopentadiene and maleic anhydride, respectively.
Propriétés
Numéro CAS |
12622-04-7 |
|---|---|
Nom du produit |
Bicycloheptane |
Formule moléculaire |
C14H26 |
Poids moléculaire |
194.36 g/mol |
Nom IUPAC |
cycloheptylcycloheptane |
InChI |
InChI=1S/C14H26/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12-14/h13-14H,1-12H2 |
Clé InChI |
ARUKYTASOALXFG-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)C2CCCCCC2 |
SMILES canonique |
C1CCCC(CC1)C2CCCCCC2 |
Autres numéros CAS |
23183-11-1 |
Synonymes |
BICYCLOHEPTANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



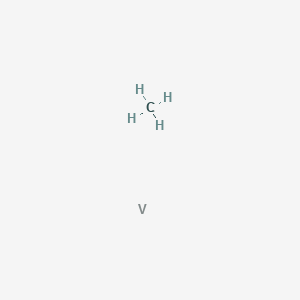
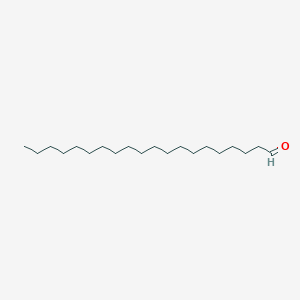
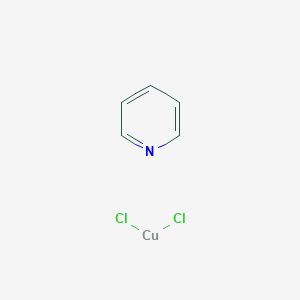
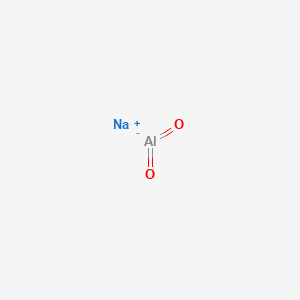
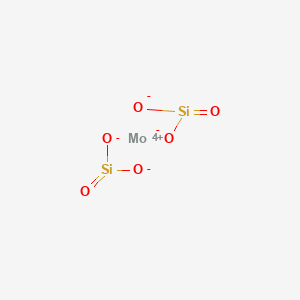
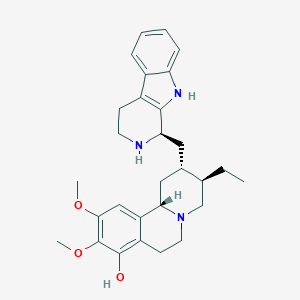
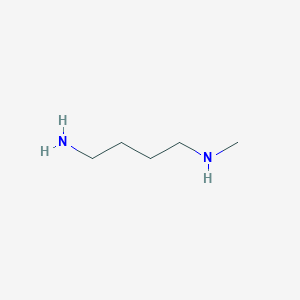
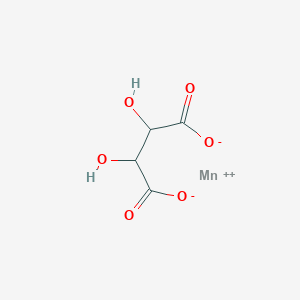
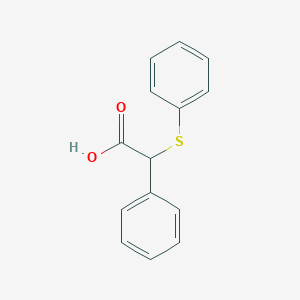
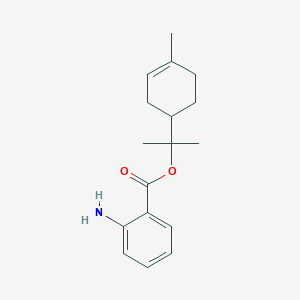
![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)

